Cadmium bromide is a chemical compound with the formula Cadmium(II) bromide, which consists of cadmium and bromine. It is a white crystalline solid that is soluble in water and polar organic solvents. Cadmium bromide is classified as an inorganic salt and is primarily used in various industrial applications, including the synthesis of other cadmium compounds, as a reagent in chemical reactions, and in the production of cadmium-based semiconductors.
Cadmium bromide can be sourced from cadmium metal and bromine through direct synthesis or by reacting cadmium salts with bromide sources. In terms of classification, it falls under the category of metal halides, specifically as a cadmium halide. The compound is typically categorized based on its oxidation state, which is +2 for cadmium in this case.
Cadmium bromide can be synthesized through several methods:
The ultrasonic synthesis method involves dissolving cadmium bromide and the ligand in methanol and subjecting the mixture to ultrasonic waves for enhanced mixing and reaction efficiency. This method has shown to produce complex compounds with distinct structural properties compared to traditional methods .
Cadmium bromide typically exhibits a distorted tetrahedral geometry around the cadmium ion due to its coordination with bromide ions. The molecular structure can be represented as follows:
Cadmium bromide participates in various chemical reactions, notably:
The thermal stability of cadmium bromide is significant; it decomposes at temperatures above 400 °C, releasing toxic fumes of cadmium oxide .
The mechanism of action for cadmium bromide primarily involves its role as a Lewis acid in coordination chemistry. When reacting with ligands, it accepts electron pairs from donor atoms in the ligands, forming stable complexes. This process can be illustrated by the formation of complexes such as [Cd(NH₂CS)₂]Br₂ when reacted with thiourea .
Relevant data includes:
Cadmium bromide has several scientific uses:
Cadmium bromide's reactivity in diverse solvents enables controlled synthesis of complexes through systematic manipulation of solvation environments. In aqueous systems, cadmium bromide exhibits moderate solubility (54 g/L at 20°C), with temperature exerting significant influence: solubility increases to 160 g/L at 100°C [4]. This temperature-dependent behavior facilitates recrystallization techniques yielding high-purity crystals, including the characteristic tetrahydrate form. The tetrahydrate (CdBr₂·4H₂O) crystallizes as a polymeric structure with bridging bromide ligands and both coordinated and interstitial water molecules, as confirmed by X-ray diffraction studies [3].
Polar organic solvents profoundly influence complex formation through coordination chemistry. Alcohols, ethers, and acetone demonstrate appreciable solvation capacity for cadmium bromide, though lower than water [4]. The solvation process exhibits marked sensitivity to solvent polarity due to cadmium's high charge density (+2) and bromide's polarizability. Solvent selection directly impacts reaction pathways: protic solvents facilitate ionization to [Cd(H₂O)₆]²⁺ species, while aprotic solvents promote complex formation through direct metal-ligand coordination. In KBr crystallization matrices, solvent interactions trigger in-situ cadmium bromide decomposition during crystal growth, evidenced by absorption spectroscopy showing cadmium incorporation into the KBr lattice as isolated Cd²⁺ centers [2].
Table 1: Solvent Interactions in Cadmium Bromide Complex Synthesis
Solvent System | Solubility Profile | Primary Coordination Species | Structural Outcome |
---|---|---|---|
Water (20°C) | 98.8 g/100 mL | [Cd(H₂O)₆]²⁺ | Tetrahydrate crystals |
Methanol | Moderately soluble | [Cd(CH₃OH)₄Br₂] | Solvated complexes |
Acetone | Soluble | CdBr₂-adduct polymers | Bridged structures |
KBr Melt | Miscible | Cd²⁺ substitutional defects | Doped crystal matrix |
High-purity cadmium bromide single crystals require precisely controlled growth methodologies to minimize defects and achieve desired optoelectronic properties. The Czochralski technique has been successfully adapted for cadmium bromide-doped systems, notably for producing KBr:CdBr₂ crystals under inert atmospheres. Experimental protocols specify high-purity (4N) starting materials mechanically ground with 0.1–0.5 mol% cadmium bromide, followed by growth under nitrogen flow to prevent oxide formation [2]. Critical parameters include optimized pulling rates (1–5 mm/hour) and thermal gradients that prevent constitutional supercooling. This approach yields large-diameter crystals (typically >1 cm) suitable for optical characterization, though cadmium bromide's volatility at 844°C necessitates precise atmosphere control to maintain stoichiometry [3].
Bridgman growth offers complementary advantages for cadmium telluride systems doped with cadmium bromide. In cadmium telluride:Br crystals, the Bridgman method enables directional solidification at 3 mm/hour from melts maintained at 1393 K for 24 hours to ensure homogenization [5]. Post-growth thermal processing involves two-stage annealing under cadmium vapor overpressures (10²–10⁵ Pa) at 800–1100 K to regulate defect equilibria. This technique achieves uniform bromine distribution with concentrations ~10¹⁹ at/cm³ while minimizing secondary phase formation. Isothermal evaporation provides a third approach for fundamental crystallographic studies, particularly for hydrate forms, though it produces smaller crystals than melt techniques.
Table 2: Crystal Growth Techniques for Cadmium Bromide Systems
Growth Method | Temperature Profile | Growth Rate | Key Applications | Structural Outcomes |
---|---|---|---|---|
Czochralski (Melt) | Tₘ = 568°C, N₂ atm | 1-5 mm/hour | KBr:CdBr₂ optical crystals | Low dislocation density, Ø >10 mm |
Bridgman (Melt) | Tₘ = 1121°C, Cd vapor | 3 mm/hour | CdTe:Br semiconductor crystals | Uniform Br distribution, low strain |
Isothermal Evaporation | Ambient to 100°C | Days-weeks | CdBr₂·4H₂O structural studies | Hydrated polymorphs, small crystals |
Cadmium bromide serves as a versatile precursor in designing coordination polymers and supramolecular architectures due to cadmium's flexible coordination geometry and bromide's bridging capability. The cadmium ion exhibits a strong preference for octahedral coordination but readily adopts distorted geometries including tetrahedral and trigonal bipyramidal arrangements when sterically constrained. Bromide ligands demonstrate versatile bonding modes – terminal (Cd-Br), µ₂-bridging (Cd-(Br)₂-Cd), and occasionally µ₃-bridging – enabling diverse structural topologies [3].
The tetrahydrate structure exemplifies inherent supramolecular potential: crystallographic analysis reveals polymeric [CdBr₂(H₂O)₂]ₙ chains with bromide bridges and interstitial water molecules hydrogen-bonded into three-dimensional networks [3]. Dehydration transforms this into the rhombohedral anhydrous phase (space group R-3m) featuring cadmium in octahedral coordination with exclusively µ₂-bridging bromides. Advanced ligand engineering exploits cadmium bromide's Lewis acidity to construct hybrid frameworks. Research demonstrates cadmium bromide's reaction with nitrogen-donor ligands (pyridine derivatives, bipyridyl) yielding 1D chains and 2D grids, while thiocyanate co-ligands facilitate 3D network formation. These cadmium bromide-based coordination polymers show emerging functionality as second-order non-linear optical (NLO) materials, where cadmium's polarizability and asymmetric ligand environments induce significant second harmonic generation responses [7]. Quantum dot synthesis represents another application frontier, where cadmium bromide reacts with zinc sources in coordinating solvents to form CdZnS nanocrystals with tunable optoelectronic properties [7].
Cadmium bromide functions as an efficient dopant source for modifying electrical and optical properties in crystalline host matrices through two primary mechanisms: substitutional defect formation and complex self-compensation.
Anionic Host Systems (KBr): Incorporation occurs via vapor transport during Czochralski growth, where thermal decomposition enables cadmium insertion into the lattice. Optical absorption spectroscopy confirms cadmium incorporation through a characteristic 250 nm band attributed to isolated Cd²⁺ centers substituting potassium ions [2]. At higher doping concentrations (0.5 mol%), aggregation forms CdBr₂ clusters and bromine molecular ions (Br₂⁻), evidenced by photoluminescence signatures. The substitution mechanism follows:
CdBr₂ (vapor) → Cd²⁺K + 2Br⁻ + VK
where VK represents a potassium vacancy maintaining charge balance. Doping-induced lattice parameter changes remain minimal (<0.1%) due to ionic radius compatibility (Cd²⁺: 95 pm, K⁺: 138 pm) [2].
Compound Semiconductor Systems (Cadmium Telluride): Bromine substitutes tellurium sites (BrTe), acting as a shallow donor. Comprehensive defect modeling reveals complex compensation mechanisms involving cadmium vacancies (VCd²⁻) and defect associates [5]. Dominant compensation pathways include:
Electrical measurements show n-type conductivity in cadmium telluride:Br crystals with carrier concentrations significantly exceeding undoped material. Annealing under controlled cadmium vapor pressure (10²–10⁵ Pa) enables precise defect engineering: increasing cadmium pressure linearly raises free electron concentration by suppressing cadmium vacancy formation. This behavior follows the thermodynamic relationship:
n ∝ [BrTe] × PCd¹/²
where n represents electron concentration and PCd the cadmium partial pressure [5]. Mobility reduction by ~3× at room temperature versus undoped cadmium telluride confirms significant ionized impurity scattering from bromine-related defects.
Table 3: Doping Characteristics in Host Matrices via Cadmium Bromide Incorporation
Host Matrix | Doping Site | Defect Compensation Mechanism | Key Characterization Evidence | Functional Impact |
---|---|---|---|---|
Potassium Bromide | Cd²⁺ substitutional | Potassium vacancy generation | UV absorption at 250 nm | Photochromic behavior |
Cadmium Telluride | BrTe donor | (BrTe + VCd²⁻)⁻ complex formation | Hall effect measurements | Controlled n-type conductivity |
Cadmium Zinc Sulfide | Cd²⁺ substitutional | Sulfur vacancy association | Photoluminescence shift | Quantum confinement tuning |
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